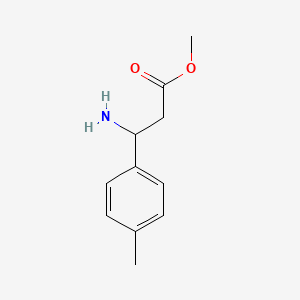

Methyl 3-amino-3-(4-methylphenyl)propanoate

CAS No.: 198959-38-5

Cat. No.: VC17644225

Molecular Formula: C11H15NO2

Molecular Weight: 193.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 198959-38-5 |

|---|---|

| Molecular Formula | C11H15NO2 |

| Molecular Weight | 193.24 g/mol |

| IUPAC Name | methyl 3-amino-3-(4-methylphenyl)propanoate |

| Standard InChI | InChI=1S/C11H15NO2/c1-8-3-5-9(6-4-8)10(12)7-11(13)14-2/h3-6,10H,7,12H2,1-2H3 |

| Standard InChI Key | PNLNOOURNGVKGL-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=C(C=C1)C(CC(=O)OC)N |

Introduction

Chemical and Physical Properties

Structural Characteristics

Methyl 3-amino-3-(4-methylphenyl)propanoate features a propanoate backbone substituted with an amino group at the third carbon and a 4-methylphenyl group at the same position. This configuration creates a chiral center, imparting stereochemical complexity to the molecule. The hydrochloride salt derivative (CAS 101207-50-5) adds a chloride ion, resulting in a molecular formula of C₁₁H₁₆ClNO₂ and a molecular weight of 229.70 g/mol .

Physicochemical Data

Key physical properties of the compound include:

| Property | Value | Source |

|---|---|---|

| Boiling Point | 302.7 ± 30.0 °C (Predicted) | |

| Density | 1.076 ± 0.06 g/cm³ (Predicted) | |

| pKa | 7.84 ± 0.10 (Predicted) | |

| Hydrochloride MW | 229.70 g/mol |

The predicted boiling point and density suggest moderate volatility and solubility in organic solvents, aligning with its ester functional group . The pKa value indicates weak basicity, likely attributable to the amino group .

Synthesis and Industrial Production

Industrial Scalability

Industrial production of this compound would benefit from continuous flow reactors, which enhance yield and purity by optimizing reaction parameters such as temperature and residence time. Automated systems could further streamline purification processes, particularly for the hydrochloride salt, which requires precise stoichiometry to avoid byproducts .

Applications in Research and Industry

Pharmaceutical Intermediates

The compound’s amino and ester functionalities make it a candidate for peptide mimetics and enzyme inhibitor design. For example, its hydrochloride salt could serve as a precursor in the synthesis of bioactive molecules targeting proteases or kinases .

Specialty Chemicals

In materials science, methyl 3-amino-3-(4-methylphenyl)propanoate may act as a monomer in polyamide or polyurethane production. Its aromatic group enhances thermal stability, while the ester moiety facilitates polymerization under mild conditions .

Comparative Analysis with Analogues

The structural uniqueness of methyl 3-amino-3-(4-methylphenyl)propanoate becomes evident when compared to derivatives:

| Compound | Key Difference | Implication |

|---|---|---|

| Methyl 3-(4-aminophenyl)propanoate | Lack of methyl substitution | Reduced steric hindrance |

| Ethyl 2-methyl-3-(p-tolyl)propanoate | Ethyl ester; different branching | Altered solubility |

These comparisons highlight how subtle modifications influence reactivity and application potential .

Future Research Directions

Stereochemical Studies

Investigating the compound’s enantiomeric purity and its impact on biological activity is critical. Chiral chromatography or asymmetric synthesis methods could elucidate structure-activity relationships .

Pharmacological Screening

Collaborative efforts between academic and industrial labs are needed to evaluate the compound’s efficacy in in vitro models, particularly for neurodegenerative or oncological targets .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume